Acid Ceramidase Inhibition: 1,1,2-Triphenylbut-1-ene vs. Tamoxifen in Intact MDA-MB-468 Breast Cancer Cells
In a direct head-to-head comparison using intact MDA-MB-468 triple-negative breast cancer cells, 1,1,2-triphenylbut-1-ene (the tamoxifen nucleus devoid of the dimethylaminoethanol function) produced no inhibition of acid ceramidase activity, whereas tamoxifen and its active metabolites produced substantial, dose-dependent inhibition [1]. The study explicitly employed triphenylbutene as a negative control to demonstrate that the aminoalkoxy side chain is indispensable for AC inhibition [1]. Triphenylbutene at 10 µM yielded 105% residual AC activity at 4 h and 90% at 24 h (relative to untreated control = 100%), indicating zero inhibition. In contrast, tamoxifen at 10 µM reduced AC activity to 43% of control at 4 h, and to 23–26% at 24 h (free tamoxifen and nanoliposomal tamoxifen) [1]. The triphenylbutene result was confirmed across a concentration range of 5–20 µM, with no inhibition observed at any concentration tested [1].
| Evidence Dimension | Acid ceramidase (AC) activity in intact MDA-MB-468 cells |
|---|---|
| Target Compound Data | 105% AC activity at 4 h (10 µM); 90% AC activity at 24 h (10 µM); no inhibition at 5–20 µM |
| Comparator Or Baseline | Tamoxifen: 43% AC activity at 4 h (10 µM); 23–26% AC activity at 24 h (10 µM). Untreated control: 100% AC activity. |
| Quantified Difference | Triphenylbutene shows 0% AC inhibition vs. tamoxifen's 57–77% AC inhibition at equimolar 10 µM concentration |
| Conditions | Intact MDA-MB-468 breast cancer cells; 4 h and 24 h incubation; fluorescence-based AC activity assay; triplicate cultures; error ≤ ±6% of mean; tamoxifen and metabolites tested at 10 µM, triphenylbutene confirmed at 5–20 µM [1] |
Why This Matters
This establishes 1,1,2-triphenylbut-1-ene as the only commercially available compound that is structurally identical to the tamoxifen hydrocarbon core yet completely devoid of AC-inhibitory activity, making it an essential negative control for any study investigating tamoxifen's off-target effects on sphingolipid metabolism.
- [1] Morad, S. A. F., Madigan, J. P., Levin, J. C., Abdelmageed, N., Karimi, R., Rosenberg, D. W., Kester, M., Shanmugavelandy, S. S., & Cabot, M. C. (2012). Ceramide–Antiestrogen Nanoliposomal Combinations—Novel Impact of Hormonal Therapy in Hormone-Insensitive Breast Cancer. Molecular Cancer Therapeutics, 11(11), 2352–2361. DOI: 10.1158/1535-7163.MCT-12-0594 View Source
